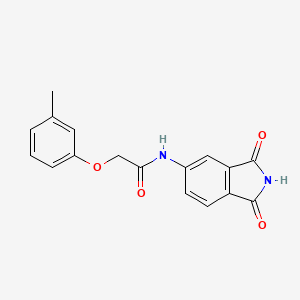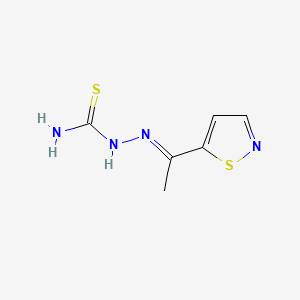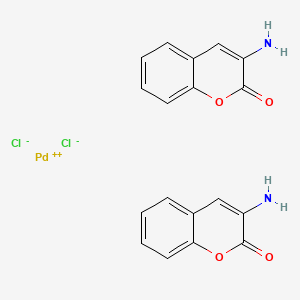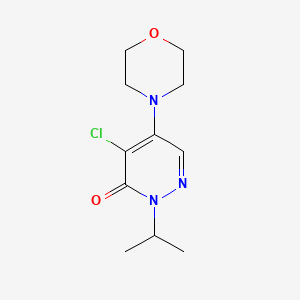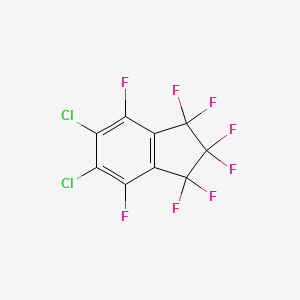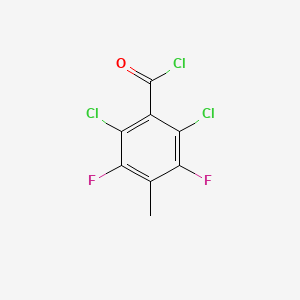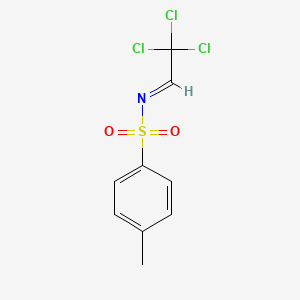
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide is a chemical compound known for its high reactivity and utility in various chemical reactions. It is part of the sulfonamide family, which is characterized by the presence of a sulfonyl group attached to an amine. This compound is particularly noted for its electrophilic properties, making it a valuable reagent in organic synthesis.
Preparation Methods
The synthesis of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide typically involves the reaction of 4-methyl-N,N-dichlorobenzenesulfonamide with trichloroethylene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows :
Reactants: 4-methyl-N,N-dichlorobenzenesulfonamide and trichloroethylene.
Conditions: The reaction is typically conducted in an inert atmosphere, often using a solvent such as dichloromethane.
Procedure: The reactants are mixed and allowed to react at a specified temperature, usually around room temperature, for a set period. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up this reaction, optimizing the conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide undergoes various chemical reactions, primarily due to its electrophilic nature. Some of the common reactions include:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom in the trichloroethylidene group.
Addition Reactions: It can also undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: While less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the nature of the nucleophile .
Scientific Research Applications
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound’s reactivity makes it useful in the development of pharmaceuticals, where it can be used to create new drug candidates or modify existing ones.
Material Science: It is also employed in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide involves its electrophilic nature. The trichloroethylidene group is highly reactive, allowing it to interact with various nucleophiles. This interaction typically leads to the formation of new bonds, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles present .
Comparison with Similar Compounds
4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide can be compared with other similar compounds, such as:
2-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide: This compound has a similar structure but with a methyl group at a different position, affecting its reactivity and applications.
4-methoxy-N-(2,2,2-trichloroethylidene)benzenesulfonamide: The presence of a methoxy group instead of a methyl group can influence the compound’s chemical properties and reactivity.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity and suitability for certain applications .
Properties
CAS No. |
51608-61-8 |
|---|---|
Molecular Formula |
C9H8Cl3NO2S |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
(NE)-4-methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide |
InChI |
InChI=1S/C9H8Cl3NO2S/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12/h2-6H,1H3/b13-6+ |
InChI Key |
QCPXIFQTOOEMQY-AWNIVKPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C(Cl)(Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Phenyl-2,1-benzisoxazol-5-yl)carbonyl]-L-valine](/img/structure/B14150883.png)

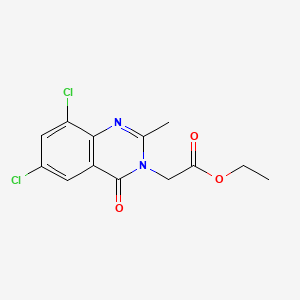
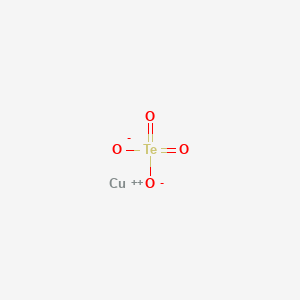
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)
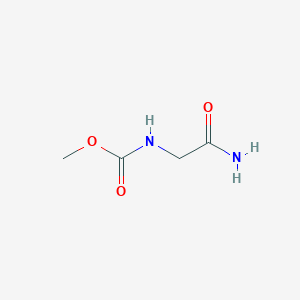
![Phenyl(spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone](/img/structure/B14150912.png)
